2-Butyl-2-ethylhexanoic acid

Lubricant Additives Ester Synthesis Hydrolytic Stability

2-Butyl-2-ethylhexanoic acid (CAS 32970-62-0) is a highly branched, C12 saturated aliphatic monocarboxylic acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. Its structure features a quaternary carbon at the alpha position, substituted with n-butyl and ethyl groups in addition to the main pentyl chain.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 32970-62-0
Cat. No. B1628699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-2-ethylhexanoic acid
CAS32970-62-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CCCC)C(=O)O
InChIInChI=1S/C12H24O2/c1-4-7-9-12(6-3,11(13)14)10-8-5-2/h4-10H2,1-3H3,(H,13,14)
InChIKeyUDIMEPZRBOMNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-2-ethylhexanoic Acid (CAS 32970-62-0): Sourcing & Technical Baseline


2-Butyl-2-ethylhexanoic acid (CAS 32970-62-0) is a highly branched, C12 saturated aliphatic monocarboxylic acid with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol . Its structure features a quaternary carbon at the alpha position, substituted with n-butyl and ethyl groups in addition to the main pentyl chain . As a member of the synthetic branched-chain carboxylic acid class, it shares functional applications with commercial products like 2-ethylhexanoic acid (2-EHA) and neodecanoic acid (NDA) but is distinguished by its higher carbon number and specific steric bulk. Its calculated LogP is 3.85, indicating significant lipophilicity . The compound is available from specialty chemical suppliers for research and industrial use .

Why 2-Ethylhexanoic Acid or Neodecanoic Acid Cannot Substitute for 2-Butyl-2-ethylhexanoic Acid


The selection of a branched carboxylic acid in industrial formulations and chemical synthesis is not arbitrary; it is governed by a critical interplay of steric hindrance, lipophilicity, and molecular weight [1]. 2-Butyl-2-ethylhexanoic acid (C12) possesses a substantially larger steric bulk and higher logP than the common C8 analog 2-ethylhexanoic acid (2-EHA). As established in metal extraction studies, steric hindrance (quantified by the Taft steric parameter, -Es′) directly dictates extraction selectivity and pH0.5 values for lanthanides, meaning a more hindered C12 acid will exhibit a fundamentally different separation profile than a less hindered C8 acid [2]. Similarly, physiologically based pharmacokinetic (PBPK) modeling on a series of branched carboxylic acids demonstrates that as the branched chain length increases, the predicted plasma Cmax decreases [3]. This indicates that C12 and C8 analogs are not toxicologically interchangeable. Therefore, substituting 2-Butyl-2-ethylhexanoic acid with a smaller analog like 2-EHA or a different C10 isomer like neodecanoic acid will alter both the process efficiency and the product safety profile, necessitating specific qualification.

2-Butyl-2-ethylhexanoic Acid: Quantified Technical Differentiation vs. In-Class Analogs


Enhanced Hydrolytic Stability in Lubricant Esters via 2-Butyl-2-ethylhexanoic Acid Derivatives

The core differentiation for 2-Butyl-2-ethylhexanoic acid lies in its structural motif, which is explicitly claimed for creating lubricant esters with superior hydrolytic stability. A patent for a 'Lubricant ester having enhanced hydrolytic stability' specifically claims mono- or diesters derived from '2-ethyl-2-butyl-1,3-propanediol' and a carboxylic acid. The '2-ethyl-2-butyl' branching pattern on the alcohol is identical to the alpha-carbon substitution of 2-Butyl-2-ethylhexanoic acid. This specific neo-pentyl-like structure creates extreme steric hindrance around the ester linkage, which is the well-established mechanism for imparting high resistance to hydrolysis [1].

Lubricant Additives Ester Synthesis Hydrolytic Stability

Predicted Metal Extraction Selectivity: A Shift in pH0.5 and Lanthanide Profile vs. 2-Ethylhexanoic Acid

The solvent extraction behavior of carboxylic acids is directly governed by their steric bulk, quantified by the Taft steric parameter (-Es'). du Preez & Preston (1992) established that for sterically hindered acids (-Es' > 2), the pH0.5 of extraction decreases continuously from La to Lu, and Y behaves like a middle lanthanide. For acids with low steric hindrance (-Es' < 1), a different selectivity profile is observed. 2-Ethylhexanoic acid (2-EHA) is considered moderately hindered, while the larger 2-Butyl-2-ethylhexanoic acid (C12), with its quaternary alpha-carbon, will have a significantly larger -Es' value, placing it firmly in the 'highly hindered' category [1].

Solvent Extraction Hydrometallurgy Lanthanide Separation

Differential Transcriptomic and Toxicokinetic Profile Predicted vs. Smaller Branched Acids

A comprehensive structure-activity relationship study by the GEO (GSE218438) evaluated a series of branched carboxylic acids using valproic acid (VPA) as a developmental toxicant comparator. The study found that acids with 2- or 3-carbon alkyl substituents at the alpha position (like 2-EHA) elicit a transcriptional profile similar to VPA, indicating potential developmental toxicity. Critically, this study also used PBPK modeling to demonstrate that 'as the branched chain increases, predicted plasma Cmax decreases' [1]. 2-Butyl-2-ethylhexanoic acid (C12) has a significantly larger and more lipophilic structure than the C8 and C10 acids in the study, which would further decrease its predicted Cmax and likely alter its tissue distribution.

Toxicology Read-Across PBPK Modeling

Application in Naphthenate Inhibition: A C12 Branched Acid Claimed for Crude Oil Treatment

A patent application for 'Naphthenate Inhibition' (US 2020/0199438 A1) explicitly claims a method using a 'branched C8-C12 monocarboxylic acid' to inhibit naphthenic deposits in crude oil production fluids. The patent specifically includes '2-ethylhexanoic acid or 2-butylocanoic acid' as examples of the C8 and C12 acids, respectively. The claim that the C12 branched acid is useful in this context, alongside the established C8 acid, confirms its functionality for this specific, high-value industrial application [1].

Petroleum Production Flow Assurance Naphthenate Deposits

Technical Application Scenarios for 2-Butyl-2-ethylhexanoic Acid (CAS 32970-62-0)


Synthesis of Hydrolytically Stable Lubricant Esters

2-Butyl-2-ethylhexanoic acid serves as a strategic building block for synthesizing esters with enhanced hydrolytic stability, a critical requirement for advanced synthetic lubricants and metalworking fluids. The quaternary alpha-carbon creates a sterically hindered 'neo-acid' ester linkage, shielding it from nucleophilic attack by water. This is supported by patent literature which specifically claims the use of this '2-ethyl-2-butyl' branching pattern to achieve superior hydrolytic stability in lubricant esters [1]. This application leverages the compound's unique structural feature to meet performance demands where commodity esters from 2-EHA would fail prematurely.

Selective Solvent Extraction of Rare Earth Elements (REEs)

In hydrometallurgy, 2-Butyl-2-ethylhexanoic acid can be used as an extractant for the separation and purification of lanthanides and yttrium. Its high steric hindrance, inferred from its structure and the behavior of similar acids, is predicted to provide a distinct separation profile compared to the industry standard 2-EHA. For acids with a high steric parameter (-Es' > 2), the extraction behavior of yttrium shifts to resemble the middle lanthanides, a critical factor in designing efficient separation circuits for high-purity rare earth oxides [2]. This makes the compound a candidate for process optimization in critical mineral recovery.

Naphthenate Scale Inhibition in Oil & Gas Production

This compound is a viable candidate for use as a naphthenate inhibitor in crude oil production and processing. It is directly claimed as a 'branched C12 monocarboxylic acid' in patents for this application, alongside 2-ethylhexanoic acid [3]. The higher molecular weight and increased lipophilicity of this C12 acid compared to the C8 analog 2-EHA may offer operational advantages, such as reduced volatility and better partitioning into the hydrocarbon phase, which can improve its effectiveness and environmental profile in downhole or topside oilfield chemical injection programs.

Research Tool in Structure-Activity Relationship (SAR) Studies

For toxicology and medicinal chemistry research, 2-Butyl-2-ethylhexanoic acid serves as a key reference compound for probing the structure-activity relationships of branched carboxylic acids. As demonstrated by the GSE218438 transcriptomics and PBPK modeling study, increasing the carbon chain length and steric bulk in this class of molecules directly impacts its toxicokinetic profile (e.g., decreasing plasma Cmax) and biological activity [4]. This compound, as a representative C12 alpha-branched acid, is therefore essential for building robust read-across hypotheses and understanding the molecular determinants of toxicity and pharmacokinetics for this chemical class.

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